molecular formula C23H20N2O5 B1668013 Bentiromid CAS No. 37106-97-1

Bentiromid

Katalognummer: B1668013
CAS-Nummer: 37106-97-1
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: SPPTWHFVYKCNNK-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bentiromid ist ein synthetisches Peptid, das hauptsächlich als diagnostisches Mittel zur Beurteilung der exokrinen Pankreasfunktion eingesetzt wird. Es wird oral verabreicht und von dem Pankreasenzym Chymotrypsin abgebaut, wobei p-Aminobenzoesäure freigesetzt wird, die im Urin gemessen werden kann, um die Pankreasfunktion zu beurteilen .

Herstellungsmethoden

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, bei denen spezifische Aminosäuren und aromatische Verbindungen gekoppelt werden. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Diagnosis of Pancreatic Insufficiency
    • Bentiromide serves as a non-invasive test for diagnosing conditions such as cystic fibrosis and chronic pancreatitis. The bentiromide test has shown reliability in detecting pancreatic dysfunction, particularly when traditional tests may not be applicable.
  • Monitoring Pancreatic Enzyme Replacement Therapy
    • It is used to evaluate the adequacy of supplemental pancreatic therapy in patients with known exocrine insufficiency. By measuring PABA levels post-administration, healthcare providers can adjust enzyme dosages accordingly.

Case Studies

  • Cystic Fibrosis Patients
    • A study involving 18 cystic fibrosis patients demonstrated that bentiromide effectively identified those with complete pancreatic insufficiency. Plasma PABA levels were significantly lower in patients with malabsorption compared to controls, highlighting its diagnostic utility .
  • Chronic Pancreatic Disease
    • In a crossover study of 108 subjects (47 with chronic pancreatic disease and 61 healthy volunteers), varying doses of bentiromide were tested. The 500 mg dose yielded optimal separation of urinary arylamine excretion rates between the two groups, confirming its effectiveness as a diagnostic agent .
  • Immune-Related Exocrine Insufficiency
    • A case report highlighted a patient undergoing treatment with pembrolizumab who developed isolated immune-related pancreatic exocrine insufficiency. The use of bentiromide was pivotal in diagnosing this condition, leading to successful management through enzyme supplementation .

Table 1: Summary of Bentiromide Test Results

Study FocusPatient GroupKey Findings
Cystic Fibrosis18 patientsSignificant PABA level reduction in malabsorption
Chronic Pancreatic Disease108 subjectsOptimal urinary arylamine separation at 500 mg
Immune-Related Insufficiency1 patientSuccessful diagnosis and treatment adjustment

Table 2: Dosage and Tolerance

Dose (mg)Tolerance LevelObserved Side Effects
100Well toleratedNone reported
500Well toleratedNone reported
1000Moderate toleranceMild nausea
5000Poor toleranceNausea, vomiting, diarrhea

Pharmacological Insights

Bentiromide's pharmacodynamics involve its breakdown by chymotrypsin, allowing for the assessment of pancreatic function based on the urinary excretion of its metabolites. This method provides a quantitative measure of pancreatic activity and assists in differentiating between various forms of pancreatic dysfunction.

Wirkmechanismus

Target of Action

Bentiromide’s primary target is the serine protease chymotrypsin . Chymotrypsin is an enzyme produced in the pancreas that plays a crucial role in the digestion of proteins .

Mode of Action

Bentiromide is a peptide that is broken down in the pancreas by chymotrypsin . The breakdown of bentiromide by chymotrypsin results in the release of p-aminobenzoic acid (PABA) . The amount of PABA and its metabolites excreted in the urine following oral administration of bentiromide is used as a measure of the chymotrypsin-secreting activity of the pancreas .

Biochemical Pathways

The primary biochemical pathway affected by bentiromide involves the enzymatic activity of chymotrypsin in the pancreas . The breakdown of bentiromide by chymotrypsin and the subsequent release of PABA is a key step in this pathway .

Pharmacokinetics

The pharmacokinetic properties of bentiromide are primarily related to its metabolism and elimination. Bentiromide is primarily metabolized in the liver, but enzymatic activity capable of hydrolyzing bentiromide has also been found in the normal small intestine .

Result of Action

The result of bentiromide’s action is the release of PABA, which is then excreted in the urine . The amount of PABA and its metabolites excreted in the urine is used as a quantitative measure of the chymotrypsin-secreting activity of the pancreas . This provides a non-invasive method for evaluating pancreatic exocrine function and monitoring the adequacy of supplemental pancreatic therapy .

Action Environment

For instance, conditions that affect the pancreas, such as cystic fibrosis, could potentially impact the breakdown of bentiromide and the subsequent release of PABA . .

Biochemische Analyse

Biochemical Properties

Bentiromide interacts with the pancreatic enzyme chymotrypsin . This enzyme breaks down Bentiromide into para-aminobenzoic acid (PABA) and another byproduct . The amount of PABA and its metabolites excreted in the urine is the quantitative measure of the chymotrypsin-secreting activity of the pancreas .

Cellular Effects

The primary cellular effect of Bentiromide is its role in evaluating the exocrine function of the pancreas . By determining the output of unchanged Bentiromide in the urine following oral administration, it is possible to determine the sufficiency of pancreatic activity .

Molecular Mechanism

The molecular mechanism of Bentiromide involves its breakdown in the pancreas by the enzyme chymotrypsin . This process yields PABA, and the amount of PABA and its metabolites excreted in the urine is taken as a measure of the chymotrypsin-secreting activity of the pancreas .

Temporal Effects in Laboratory Settings

The temporal effects of Bentiromide in laboratory settings are primarily related to its role in the Bentiromide test. The test is used to evaluate pancreatic exocrine function and monitor the adequacy of supplemental pancreatic therapy

Metabolic Pathways

Bentiromide is primarily metabolized in the liver. Enzymatic activity capable of hydrolyzing Bentiromide has also been found in the normal small intestine .

Subcellular Localization

Given that it is broken down by the pancreatic enzyme chymotrypsin, it is likely that Bentiromide is localized in the pancreas where chymotrypsin is produced .

Vorbereitungsmethoden

Bentiromide can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The synthetic route typically involves the following steps:

Analyse Chemischer Reaktionen

Bentiromid unterliegt verschiedenen Arten chemischer Reaktionen:

Vergleich Mit ähnlichen Verbindungen

Bentiromid ist im Vergleich zu anderen diagnostischen Mitteln einzigartig aufgrund seiner spezifischen Verwendung bei der Beurteilung der exokrinen Pankreasfunktion. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seinen spezifischen enzymatischen Abbau durch Chymotrypsin aus, was es zu einem wertvollen Werkzeug bei der Diagnose von Pankreasinsuffizienz macht.

Biologische Aktivität

Bentiromide is a synthetic dipeptide primarily used in clinical settings to assess pancreatic exocrine function. Its biological activity is closely linked to its ability to release para-aminobenzoic acid (PABA), which is then measured in urine to evaluate pancreatic insufficiency. This article explores the biological activity of bentiromide, detailing its mechanisms, clinical applications, and relevant research findings.

Bentiromide is metabolized in the gastrointestinal tract, where it releases PABA upon hydrolysis. The released PABA is absorbed into the bloodstream and subsequently excreted in urine. The amount of PABA excreted correlates with the functional capacity of the pancreas, as a healthy pancreas should adequately process bentiromide and produce significant amounts of PABA for urinary excretion.

Clinical Applications

Bentiromide is primarily utilized in the Bentiromide Test , a diagnostic tool for evaluating pancreatic exocrine function. It is particularly useful for:

  • Diagnosing Pancreatic Insufficiency : The test helps differentiate between patients with pancreatic insufficiency and those with normal pancreatic function.
  • Monitoring Disease Progression : In conditions such as cystic fibrosis and chronic pancreatitis, bentiromide can be used to monitor the efficacy of treatment and disease progression.

Research Findings

Numerous studies have investigated the efficacy and reliability of the bentiromide test. Below are key findings from various research efforts:

Study Overview

StudyPopulationMethodologyKey Findings
108 subjects (47 chronic pancreatic disease, 61 healthy)Dose-ranging crossover studyOptimal dose: 500 mg; significant differentiation in urinary arylamine excretion rates between groups.
41 children (28 with pancreatic insufficiency, 13 normal)Modified Bentiromide Test using PASComplete separation between groups; improved diagnostic accuracy compared to traditional methods.
31 patients (18 cystic fibrosis, 4 Shwachman's syndrome)Comparative analysis with secretin-cholecystokinin testBentiromide test showed lower plasma PABA levels in patients with malabsorption; reliable detection of severe insufficiency.

Case Studies

  • Cystic Fibrosis : A study involving cystic fibrosis patients demonstrated that bentiromide effectively identified those with severe pancreatic insufficiency by analyzing plasma and urinary PABA levels. Patients with malabsorption exhibited significantly lower PABA levels post-administration compared to controls .
  • Chronic Pancreatitis : In another case series, bentiromide was used to assess pancreatic function in patients recovering from acute pancreatitis. The results indicated that bentiromide could reliably detect varying degrees of exocrine dysfunction correlated with disease severity .

Limitations and Considerations

While bentiromide is a valuable tool for assessing pancreatic function, certain limitations have been noted:

  • False Negatives : Some studies indicate that the test may yield false negatives in specific populations, such as those with Shwachman's syndrome .
  • Patient Tolerance : Higher doses (e.g., 5 g) have been associated with adverse effects like nausea and diarrhea, necessitating careful dose management .

Eigenschaften

IUPAC Name

4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPTWHFVYKCNNK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048377
Record name Bentiromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.12e-03 g/L
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bentiromide is a peptide that is broken down in the pancreas by chymotrypsin. By determining the output of unchanged bentiromide in the urine following oral administration, it is possible to determine the sufficiency of pancreatic activity.
Record name Bentiromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

37106-97-1
Record name N-Benzoyl-L-tyrosyl-p-aminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37106-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bentiromide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037106971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentiromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bentiromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bentiromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENTIROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239IF5W61J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240-242, 241 °C
Record name Bentiromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bentiromide
Reactant of Route 2
Reactant of Route 2
Bentiromide
Reactant of Route 3
Bentiromide
Reactant of Route 4
Bentiromide
Reactant of Route 5
Reactant of Route 5
Bentiromide
Reactant of Route 6
Bentiromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.